3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

medicinal chemistry sodium channel modulation anticonvulsant research

3,4-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (CAS 946209-64-9) is a synthetic small molecule belonging to the N-isoxazolylbenzamide class, characterized by a 3,4-difluorobenzamide core linked via a methylene bridge to a 5-phenylisoxazole moiety. Its molecular formula is C17H12F2N2O2 with a molecular weight of 314.29 g/mol.

Molecular Formula C17H12F2N2O2
Molecular Weight 314.292
CAS No. 946209-64-9
Cat. No. B2974528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
CAS946209-64-9
Molecular FormulaC17H12F2N2O2
Molecular Weight314.292
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H12F2N2O2/c18-14-7-6-12(8-15(14)19)17(22)20-10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)
InChIKeyYWBGSZNSJRPLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (CAS 946209-64-9): Procurement-Relevant Chemical Identity and Baseline Profile


3,4-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (CAS 946209-64-9) is a synthetic small molecule belonging to the N-isoxazolylbenzamide class, characterized by a 3,4-difluorobenzamide core linked via a methylene bridge to a 5-phenylisoxazole moiety [1]. Its molecular formula is C17H12F2N2O2 with a molecular weight of 314.29 g/mol [1]. The compound is cataloged in PubChem under CID 16866502 and is listed by multiple chemical suppliers for research procurement [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases yields no publicly accessible head-to-head comparative biological activity data for this specific compound. Consequently, the quantitative differentiation evidence required for scientific selection relative to close analogs is currently unavailable in the open literature. This guide transparently documents that evidence gap to inform procurement decisions.

Why In-Class N-Isoxazolylbenzamide Analogs Cannot Be Simply Substituted for 3,4-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide Without Quantitative Head-to-Head Data


The N-isoxazolylbenzamide chemotype encompasses a broad structural space in which subtle variations in fluoro-substitution pattern, isoxazole ring substitution, and linker geometry can profoundly affect target binding, selectivity, ADME properties, and in vivo efficacy. Published literature on related isoxazole-containing benzamide derivatives demonstrates that even minor modifications—such as shifting fluorine atoms from the 3,4- to the 2,6-positions or replacing the phenyl-isoxazole with benzofuranyl- or benzodioxolyl-isoxazole—can result in substantial changes in biological activity [1][2]. However, no study has yet reported quantitative comparative data for 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide against its closest analogs. Therefore, generic substitution with a structurally similar in-class compound cannot be scientifically justified in the absence of direct, quantitative, comparator-anchored evidence specific to this target compound. Any procurement or experimental design decision relying on class-level assumptions risks introducing uncontrolled variables that may invalidate research outcomes.

3,4-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide: Quantitative Differentiation Evidence Guide


No Direct Head-to-Head Quantitative Comparator Data Available in the Public Domain

A systematic literature search across PubMed, Google Scholar, PubChem, and patent databases (excluding prohibited vendor sites) was conducted for quantitative biological activity data on 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (CAS 946209-64-9) and its closest structural analogs. No study was identified that reports IC50, Ki, EC50, MES seizure protection, Nav1.7 inhibition, antiproliferative activity, or any other quantitative endpoint for this compound alongside a named comparator. The compound's PubChem record confirms its chemical identity but contains no bioassay data [1]. Published literature on the N-isoxazolylbenzamide class includes SAR studies showing that fluorine position on the benzamide ring critically influences activity [2][3], but these studies do not include the target compound. Consequently, evidence satisfying the required criteria (clear comparator, quantitative data for both target and comparator, defined assay conditions) is absent.

medicinal chemistry sodium channel modulation anticonvulsant research

Class-Level Evidence: Fluorine Substitution Pattern on Benzamide Drives Activity Differentials in Isoxazole-Benzamide Series

Lepage et al. (1992) demonstrated in a series of N-isoxazolylbenzamides that the position and number of substituents on the benzamide phenyl ring critically modulate anticonvulsant activity in the maximal electroshock (MES) test. Compounds with 2,6-dimethyl substitution showed considerable activity, while other substitution patterns yielded varying efficacy [1]. Although this study did not include the 3,4-difluoro-substituted target compound, it establishes the principle that regioisomeric benzamide substitution cannot be assumed equivalent. In a separate chemotype, Shao et al. (2009) showed that spirocyclobutyl substitution on the benzylic position of isoxazole benzamides significantly enhanced Nav1.7 inhibitory potency compared to other substituents [2]. By class-level inference, the specific 3,4-difluoro substitution pattern and the 5-phenylisoxazole moiety of the target compound are predicted to confer a distinct pharmacological profile compared to analogs with different halogenation patterns or heterocyclic substitutions, but quantitative verification is absent.

structure-activity relationship fluorine chemistry anticonvulsant

Physicochemical Property Comparison: Calculated LogP and Topological Polar Surface Area Differentiation from Closest Analogs

PubChem-computed properties for 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide include an XLogP3-AA of 3.0, hydrogen bond donor count of 1, hydrogen bond acceptor count of 5, and topological polar surface area (TPSA) of 55.4 Ų [1]. In comparison, the regioisomer 2,6-difluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide (CAS 946262-20-0) shares the identical molecular formula and molecular weight but is likely to exhibit a different dipole moment and potentially altered permeability and solubility profiles due to the intramolecular hydrogen bonding capacity of the 2,6-difluoro arrangement. Chemsrc confirms the molecular weight of the 2,6-analog is also 314.29 . While no experimental solubility or permeability data exist for either compound, computational drug-likeness parameters indicate that the 3,4-difluoro substitution pattern yields a distinct electronic distribution that may affect target binding and pharmacokinetic behavior compared to the 2,6-isomer.

drug-likeness ADME prediction physicochemical profiling

Recommended Application Scenarios for 3,4-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide Based on Evidence Availability


Exploratory Medicinal Chemistry SAR Studies Requiring Regioisomeric Fluorinated Isoxazole-Benzamide Probes

This compound is suitable as a 3,4-difluoro substitution probe in isoxazole-benzamide SAR campaigns. Researchers investigating how fluorine regiochemistry on the benzamide ring affects target binding, selectivity, or ADME properties may purchase this compound alongside its 2,6-difluoro isomer (CAS 946262-20-0) and other halogenated analogs to construct a systematic substitution matrix [1]. The distinct electronic profile of the 3,4-difluoro pattern compared to the 2,6-isomer provides a meaningful variable for probing fluorine-specific interactions, provided that all testing is conducted under identical assay conditions within the same study.

In-House Profiling Against Ion Channels or CNS Targets Where Isoxazole-Benzamide Chemotype Has Precedent

Given the established precedent for isoxazole-containing benzamides as voltage-gated sodium channel blockers (Nav1.7) and anticonvulsant agents [1][2], this compound can be incorporated into in-house screening cascades targeting pain or epilepsy. Procurement would be justified when the research objective is to evaluate the contribution of the 3,4-difluoro substitution pattern relative to literature-reported analogs within the same assay platform, enabling the generation of proprietary head-to-head data that is currently missing from the public domain.

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Untested Chemotypes

The compound's well-defined structure, availability from multiple vendors, and absence of published bioactivity data make it an attractive candidate for prospective computational studies. Docking simulations against bacterial FtsZ, human sodium channels, or other targets for which isoxazole-benzamide ligands have been reported can generate testable binding hypotheses [1]. Procurement for such studies is warranted when the goal is to predict and then experimentally validate the binding mode of the 3,4-difluoro configuration before committing to more resource-intensive analog synthesis.

Reference Standard for Analytical Method Development and Chemical Purity Benchmarking

As a commercially available compound with a defined CAS number and molecular formula, 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can serve as a reference standard for HPLC, LC-MS, or NMR method development [1]. Its procurement for this purpose is independent of biological activity and relies solely on its chemical identity and purity specifications, making it a viable option for laboratories establishing analytical protocols for fluorinated isoxazole-benzamide libraries.

Quote Request

Request a Quote for 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.